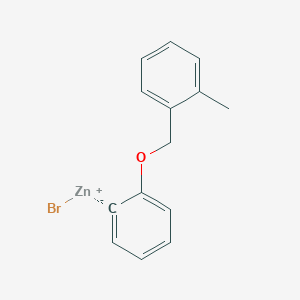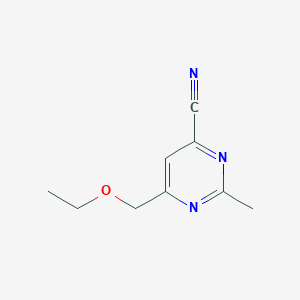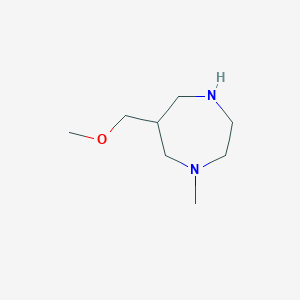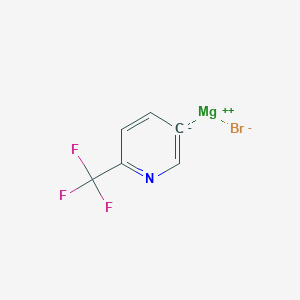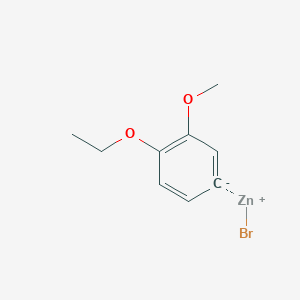
(4-Ethoxy-3-methoxyphenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethoxy-3-methoxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound used in organic synthesis. It is a solution of this compound in tetrahydrofuran, a common solvent. This compound is particularly useful in cross-coupling reactions, where it serves as a nucleophile.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (4-ethoxy-3-methoxyphenyl)zinc bromide typically involves the reaction of 4-ethoxy-3-methoxyphenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as:
4-ethoxy-3-methoxyphenyl bromide+Zn→(4-ethoxy-3-methoxyphenyl)zinc bromide
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. The use of high-purity reagents and solvents, along with controlled reaction environments, ensures the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions: (4-Ethoxy-3-methoxyphenyl)zinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in substitution reactions.
Common Reagents and Conditions:
Negishi Coupling: This reaction typically involves a palladium or nickel catalyst and a suitable ligand. The reaction is carried out under an inert atmosphere, often at elevated temperatures.
Substitution Reactions: These reactions can occur with various electrophiles, such as alkyl halides or acyl chlorides, under mild conditions.
Major Products: The major products formed from these reactions are typically biaryl compounds or other substituted aromatic compounds, depending on the electrophile used.
Scientific Research Applications
(4-Ethoxy-3-methoxyphenyl)zinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drug candidates through the synthesis of bioactive compounds.
Industry: Applied in the production of fine chemicals and materials, such as polymers and agrochemicals.
Mechanism of Action
The mechanism of action of (4-ethoxy-3-methoxyphenyl)zinc bromide in cross-coupling reactions involves the formation of a transient organozinc intermediate. This intermediate reacts with an electrophile, facilitated by a catalyst, to form the desired product. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparison with Similar Compounds
- (2-Ethoxy-5-methoxyphenyl)zinc bromide
- (2-Ethoxy-2-oxo-ethyl)zinc bromide
Comparison: (4-Ethoxy-3-methoxyphenyl)zinc bromide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions. Compared to similar compounds, it may offer different electronic and steric properties, making it suitable for specific synthetic applications.
Properties
Molecular Formula |
C9H11BrO2Zn |
|---|---|
Molecular Weight |
296.5 g/mol |
IUPAC Name |
bromozinc(1+);1-ethoxy-2-methoxybenzene-4-ide |
InChI |
InChI=1S/C9H11O2.BrH.Zn/c1-3-11-9-7-5-4-6-8(9)10-2;;/h5-7H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
JBNSPTSOYGDWDD-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=C(C=[C-]C=C1)OC.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



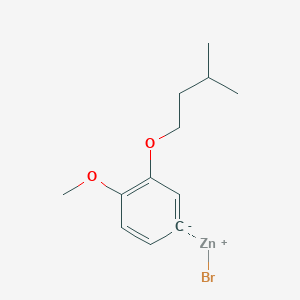

![1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1H-pyrrol-2(5H)-one](/img/structure/B14881702.png)
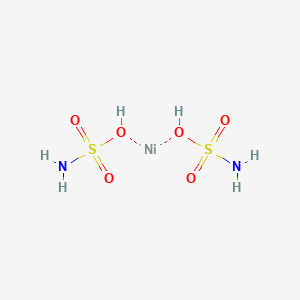

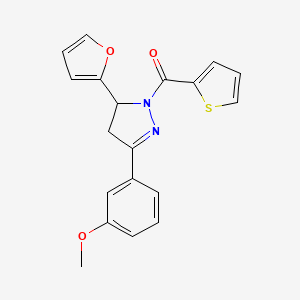
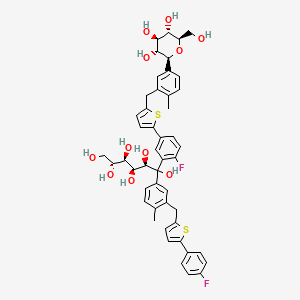
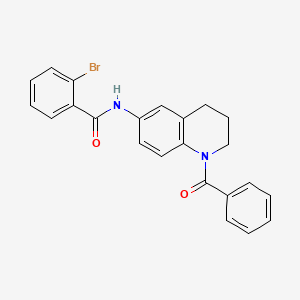
![(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B14881749.png)
